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Compound of Interest

Compound Name: 5-Bromo-2-chlorophenol

Cat. No.: B068879 Get Quote

An In-depth Technical Guide to 5-Bromo-2-
chlorophenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, physicochemical

properties, and detailed experimental protocols for the analysis of 5-Bromo-2-chlorophenol.

Structural and Physicochemical Data
5-Bromo-2-chlorophenol is a halogenated aromatic compound with the molecular formula

C₆H₄BrClO.[1][2][3] It is also known by its IUPAC name, 5-bromo-2-chlorophenol.[1] This

compound is a solid at room temperature, appearing as a light yellow to white crystalline

powder.[3]

The structural and identifying information for 5-Bromo-2-chlorophenol is summarized in the

table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b068879?utm_src=pdf-interest
https://www.benchchem.com/product/b068879?utm_src=pdf-body
https://www.benchchem.com/product/b068879?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://www.benchchem.com/product/b068879?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://www.benchchem.com/product/b068879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name 5-bromo-2-chlorophenol [1]

SMILES String C1=CC(=C(C=C1Br)O)Cl [1][4]

Molecular Formula C₆H₄BrClO [1][2][3]

Molecular Weight 207.45 g/mol [1][2]

CAS Number 183802-98-4 [1][3][5]

InChI
InChI=1S/C6H4BrClO/c7-4-1-

2-5(8)6(9)3-4/h1-3,9H
[1][2][4]

InChIKey
UEVFFMZHGNYDKM-

UHFFFAOYSA-N
[1][2][4]

A summary of the key physicochemical properties of 5-Bromo-2-chlorophenol is provided

below.

Property Value Source

Melting Point 55-58 °C [6]

Boiling Point 234 °C [6]

Appearance
Light yellow to white crystalline

powder
[3]

pKa (Predicted) 7.53 ± 0.10 [3]

Experimental Protocols
Synthesis of 5-Bromo-2-chlorophenol
A common laboratory-scale synthesis of 5-Bromo-2-chlorophenol involves the demethylation

of 5-bromo-2-chloroanisole using boron tribromide.

Materials:
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5-bromo-2-chloroanisole

Dichloromethane (DCM)

Boron tribromide (BBr₃)

2N Sodium hydroxide (NaOH) solution

2N Hydrochloric acid (HCl)

tert-Butyl methyl ether (TBME)

Anhydrous sodium sulfate (Na₂SO₄)

Ice

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole in dichloromethane.

Cool the solution to 0-5 °C using an ice bath.

Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution

while stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for approximately 4 hours.

Upon completion of the reaction, carefully pour the mixture into a pre-cooled mixture of 2N

NaOH and ice.

Extract the aqueous mixture twice with tert-butyl methyl ether.

Acidify the aqueous phase to a suitable pH with 2N HCl.

Extract the acidified aqueous phase again with tert-butyl methyl ether twice.

Combine all the organic phases and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield 5-bromo-2-chlorophenol as

colorless crystals.

Purity Determination by Gas Chromatography (GC)
The purity of 5-Bromo-2-chlorophenol can be determined using gas chromatography with a

flame ionization detector (FID). Due to the polar nature of phenols, derivatization may be

employed to improve peak shape and resolution, though direct analysis is also possible.

Instrumentation:

Gas chromatograph equipped with a flame ionization detector (FID)

Capillary column suitable for phenol analysis (e.g., a DB-5 or equivalent 5% phenyl-

methylpolysiloxane column)

Direct Analysis Method:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium at a constant flow of 1 mL/min

Injector Temperature: 250 °C

Detector Temperature: 300 °C

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes

Ramp: 10 °C/min to 250 °C

Hold at 250 °C for 5 minutes

Injection Volume: 1 µL

Sample Preparation: Prepare a 1 mg/mL solution of 5-Bromo-2-chlorophenol in a suitable

solvent such as dichloromethane or methanol.
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Acetylation Derivatization for Improved Analysis:

Dissolve approximately 10 mg of 5-Bromo-2-chlorophenol in 1 mL of a suitable solvent.

Add 100 µL of acetic anhydride and 50 µL of pyridine.

Heat the mixture at 60 °C for 30 minutes.

After cooling, the sample is ready for injection. The GC conditions would be similar to the

direct analysis method, but the retention time will shift due to the formation of the acetate

ester.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 5-Bromo-2-
chlorophenol.

Sample Preparation:

Dissolve 5-25 mg of 5-Bromo-2-chlorophenol in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR

tube.[1][2]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.[1]

If any particulate matter is present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube.[5]

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher

Solvent: CDCl₃ or DMSO-d₆

Reference: Tetramethylsilane (TMS) at 0 ppm
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Expected Chemical Shifts (Predicted): The aromatic protons are expected to appear in the

range of 6.8-7.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift

being concentration and solvent dependent.

Functional Group Analysis by Fourier-Transform
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 5-Bromo-2-
chlorophenol. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid

samples.

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the 5-Bromo-2-chlorophenol powder onto the ATR crystal,

ensuring complete coverage.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are

sufficient.[6][7]

Expected Absorptions:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[8]

Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.[8]

Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.[8]

C-O stretch: A peak in the 1200-1300 cm⁻¹ region.

C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
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C-Br stretch: Typically in the 500-600 cm⁻¹ region.

Visualization of Structural Information
The following diagram illustrates the key structural identifiers of 5-Bromo-2-chlorophenol.

Structural Information for 5-Bromo-2-chlorophenol

Identifiers Formula & Weight String Representations

5-Bromo-2-chlorophenol

IUPAC Name: 5-bromo-2-chlorophenol CAS: 183802-98-4 Formula: C₆H₄BrClO MW: 207.45 g/mol SMILES: C1=CC(=C(C=C1Br)O)Cl InChIKey: UEVFFMZHGNYDKM-UHFFFAOYSA-N

Click to download full resolution via product page

Caption: Key structural identifiers for 5-Bromo-2-chlorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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